N2-Benzyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
Description
N2-Benzyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes benzyl, methoxyphenyl, and nitropyrimidine groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C18H18N6O3 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-N-benzyl-4-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C18H18N6O3/c1-27-14-9-7-13(8-10-14)21-17-15(24(25)26)16(19)22-18(23-17)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H4,19,20,21,22,23) |
InChI Key |
IKWBDNYYZPZFPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Benzyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Substitution Reactions: The benzyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions, often using benzyl halides and methoxyphenyl amines in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N2-Benzyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methoxyphenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Benzyl halides, methoxyphenyl amines, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
N2-Benzyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-Benzyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the benzyl and methoxyphenyl groups may enhance binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
- N2-Benzyl-N4-(4-methoxyphenyl)-pyrimidine-2,4-diamine
- N2-Benzyl-N4-(4-methoxyphenyl)-6-methylpyrimidine-2,4-diamine
- N2-Benzyl-N4-(4-methoxyphenyl)-5-chloropyrimidine-2,4-diamine
Uniqueness
N2-Benzyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is unique due to the presence of the nitro group at the 5-position, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of benzyl and methoxyphenyl groups also contributes to its unique binding properties and interactions with molecular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N2-Benzyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core with a nitro group and various aromatic substitutions. Its molecular formula is , with a molecular weight of approximately 350.4 g/mol . The presence of the methoxy group enhances its solubility and reactivity, which may influence its biological activity.
This compound exhibits various mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can impact cellular function.
- Receptor Binding: It has the potential to bind to various receptors, influencing signaling pathways and cellular responses.
- Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties against certain bacterial strains.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that it exhibits activity against both gram-positive and gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.02 mg/mL |
| Escherichia coli | 0.03 mg/mL |
| Pseudomonas aeruginosa | 0.05 mg/mL |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance .
Cytotoxicity Studies
Cytotoxicity evaluations have been conducted using various cell lines to assess the compound's safety and efficacy:
- Cell Lines Tested:
- MCF-7 (breast adenocarcinoma)
- DU-145 (prostate carcinoma)
- HeLa (cervical carcinoma)
Results indicated that this compound exhibited selective cytotoxicity against cancer cells while sparing normal cells at certain concentrations .
Case Study 1: Antitumor Activity
A study investigated the antitumor effects of this compound in vivo using murine models. The results demonstrated a significant reduction in tumor size compared to controls, indicating potential as an antitumor agent.
Case Study 2: Enzyme Inhibition
In vitro assays showed that the compound inhibited specific enzymes associated with cancer proliferation. The inhibition rates were measured using various concentrations, revealing effective dose-response relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
